molecular formula C20H17NO2 B11693139 N-[4-(benzyloxy)phenyl]benzamide

N-[4-(benzyloxy)phenyl]benzamide

Cat. No.: B11693139
M. Wt: 303.4 g/mol
InChI Key: TTZLHHXRYFTEHO-UHFFFAOYSA-N
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Description

Contextualizing Benzamide (B126) Derivatives in Contemporary Medicinal Chemistry Research

Benzamide derivatives represent a prominent class of compounds in medicinal chemistry, recognized for their diverse pharmacological activities. nanobioletters.com The amide bond is a fundamental feature in many biologically active molecules and pharmaceuticals. nanobioletters.com Researchers have extensively explored benzamide-containing molecules, leading to the discovery of agents with a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The versatility of the benzamide core allows for structural modifications that can fine-tune the biological activity of the resulting compounds. nanobioletters.com

The significance of benzamide derivatives is underscored by their presence in numerous approved drugs. This history of clinical success continues to inspire the design and synthesis of novel benzamide-based compounds with improved efficacy and selectivity for various biological targets.

Structural Framework of N-[4-(benzyloxy)phenyl]benzamide as a Synthetic and Biological Scaffold

The chemical structure of this compound provides a unique and versatile scaffold for synthetic modification and biological exploration. The molecule is characterized by a central benzamide core. The nitrogen atom of the amide is attached to a phenyl ring, which is substituted at the para-position (position 4) with a benzyloxy group (-O-CH2-C6H5).

This arrangement of two phenyl rings linked by an amide and an ether bridge offers several points for structural variation. The aromatic rings can be substituted with different functional groups to modulate properties such as solubility, electronic distribution, and steric bulk. The flexibility of the benzyloxy group can also influence how the molecule interacts with biological targets.

The synthesis of this compound and its analogues can be achieved through standard organic chemistry reactions. A common approach involves the acylation of 4-(benzyloxy)aniline (B124853) with benzoyl chloride or a derivative. This straightforward synthetic accessibility makes the scaffold attractive for the generation of chemical libraries for screening purposes. A general synthetic route for N-phenylbenzamide derivatives involves the reaction of a substituted aniline (B41778) with a substituted benzoyl chloride. nih.gov

Overview of Academic Research Trajectories for this compound and Analogues

Academic research has begun to explore the potential of this compound and its analogues in various therapeutic areas. These investigations highlight the potential of this chemical scaffold in drug discovery.

One significant area of research is in the development of neuroprotective agents. A recent study focused on the discovery of benzyloxy benzamide derivatives as potent neuroprotective agents for the treatment of ischemic stroke. nih.gov Researchers designed and synthesized a series of these compounds and evaluated their ability to disrupt the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), a key mechanism in neuronal damage during a stroke. nih.gov

Another research avenue has explored analogues of this compound for their potential in treating neurodegenerative diseases. For instance, a series of 2-(4-(benzyloxy)-5-(hydroxyl)phenyl)benzothiazole derivatives were designed and synthesized as multifunctional inhibitors of monoamine oxidase B (MAO-B) for the potential treatment of Parkinson's disease. nih.gov These compounds combine the benzyloxy phenyl motif with a benzothiazole (B30560) core to achieve potent and selective MAO-B inhibition, along with antioxidant and metal-chelating properties. nih.gov

Furthermore, the broader class of N-phenylbenzamide derivatives has been investigated for other biological activities, including antiviral properties against enterovirus 71. nih.gov These studies, while not on the exact molecule, demonstrate the potential of the N-phenylbenzamide scaffold in diverse therapeutic applications.

The following table summarizes the key research findings on analogues of this compound:

Table 1: Research on Analogues of this compound
Research Area Analogue Structure Key Findings Reference
Neuroprotection (Ischemic Stroke) Benzyloxy benzamide derivatives Disruption of PSD95-nNOS protein-protein interaction, leading to neuroprotective effects. nih.gov
Neurodegenerative Disease (Parkinson's) 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives Potent and selective MAO-B inhibitors with antioxidant and metal-chelating properties. nih.gov
Antiviral (Enterovirus 71) 3-amino-N-(4-bromophenyl)-4-methoxybenzamide Active against several strains of EV 71 at low micromolar concentrations. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-phenylmethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c22-20(17-9-5-2-6-10-17)21-18-11-13-19(14-12-18)23-15-16-7-3-1-4-8-16/h1-14H,15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZLHHXRYFTEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Structure Elucidation of N 4 Benzyloxy Phenyl Benzamide and Its Analogues

Advanced Synthetic Strategies for N-[4-(benzyloxy)phenyl]benzamide Core Structure

The synthesis of the this compound core structure is a critical step in the development of its various analogues. Researchers have employed several methods to achieve this, ranging from traditional multi-step synthesis to more modern, efficient techniques.

Multi-Step Synthesis Approaches and Reaction Mechanisms

A common and well-established method for synthesizing the this compound core involves a multi-step process. This typically begins with the protection of a hydroxyl group, followed by amide bond formation.

One illustrative pathway starts with the benzylation of a p-aminophenol derivative. For instance, methyl 4-hydroxybenzoate (B8730719) can be reacted with benzyl (B1604629) chloride in the presence of a base like potassium carbonate and a solvent such as N,N-dimethylformamide (DMF). nih.gov This step yields methyl 4-(benzyloxy)benzoate. nih.gov The subsequent step involves the hydrazinolysis of the ester group using hydrazine (B178648) hydrate (B1144303) to form 4-(benzyloxy)benzohydrazide. nih.gov This intermediate is then typically reacted with an appropriate benzoyl chloride to furnish the final this compound structure.

The mechanism of the final amide bond formation often involves the nucleophilic attack of the amine group on the carbonyl carbon of the benzoyl chloride, leading to the displacement of the chloride ion and the formation of the stable amide linkage.

Ultrasound-Assisted Synthesis Techniques

In the pursuit of greener and more efficient chemical processes, ultrasound-assisted synthesis has emerged as a valuable tool. nih.govsciforum.net This technique utilizes the phenomenon of acoustic cavitation, where the formation, growth, and implosive collapse of bubbles in a liquid generate localized high temperatures and pressures. sciforum.net These conditions can significantly accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional methods. nih.govsciforum.net

For the synthesis of this compound analogues, ultrasound irradiation has been successfully employed. nih.govsciforum.net For example, in the synthesis of certain derivatives, the cyclization step, which conventionally requires several hours of refluxing, can be completed in a much shorter timeframe with the aid of ultrasound. sciforum.net This not only improves the efficiency of the synthesis but also aligns with the principles of green chemistry by reducing energy consumption. nih.govsciforum.net The use of a Vibra cell VCX-500 with a solid probe is an example of the instrumentation used for this purpose. sciforum.net

Design and Preparation of this compound Derivatives and Congeners

The versatility of the this compound scaffold allows for extensive modification at various positions, leading to a diverse library of derivatives with potentially unique properties. These modifications are strategically designed to explore the structure-activity relationships of these compounds.

Substituent Modifications on the Benzyl Moiety

Altering the substituents on the benzyl group of this compound is a common strategy to modulate its biological and physicochemical properties. nih.gov Researchers have introduced a variety of functional groups to the phenyl ring of the benzyl moiety to investigate their effects.

For example, in the synthesis of related compounds, various substituted benzyl chlorides or benzyl bromides are reacted with a core structure to introduce different functionalities. nih.gov These substitutions can range from simple alkyl or alkoxy groups to halogens and more complex moieties. The choice of substituent can influence factors such as lipophilicity, electronic properties, and steric hindrance, all of which can impact the molecule's interaction with biological targets.

A specific example involves the synthesis of 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, where the benzyl group is a key component of the final liquid crystal structure. nih.gov

Structural Alterations on the Phenyl Ring of the Benzamide (B126) Moiety

Modifications to the phenyl ring of the benzamide portion of the molecule represent another avenue for creating diverse analogues. wisdomlib.org These alterations can involve the introduction of various substituents or even the replacement of the phenyl ring itself.

Heterocyclic Ring Incorporations within this compound Analogues

The incorporation of heterocyclic rings into the this compound framework is a powerful strategy for generating novel chemical entities with potentially enhanced biological activities. nih.govwisdomlib.orgresearchgate.netnih.gov Heterocycles can introduce unique structural features, hydrogen bonding capabilities, and coordination sites for metal ions.

Several studies have focused on the synthesis of benzothiazole (B30560), imidazole, and azetidinone derivatives of the core structure. For instance, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives have been synthesized by condensing 2-aminothiophenol (B119425) with a substituted benzaldehyde, followed by reaction with benzyl halides. nih.gov

Similarly, imidazole-based N-phenylbenzamide derivatives have been prepared through a one-pot, three-component reaction involving a substituted aniline (B41778), phthalic anhydride, and 2,3-diaminomaleonitrile. nih.gov Another example is the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives, where an azetidinone (β-lactam) ring is introduced. nih.govnih.gov This is achieved through a [2+2] ketene-imine cycloaddition reaction, also known as the Staudinger reaction. nih.govnih.gov

These examples highlight the diverse range of heterocyclic systems that can be integrated into the this compound structure, leading to the development of new compounds with a broad spectrum of potential applications.

Isomerization and Stereochemical Considerations in Benzamide Derivative Synthesis

The synthesis of benzamide derivatives, including this compound, necessitates a careful consideration of potential isomers, which can influence the material's properties. These considerations primarily revolve around rotational isomerism of the amide bond and stereoisomerism in chiral analogues.

The amide bond (C-N) itself possesses a significant partial double bond character due to resonance. This restricts free rotation, leading to the possibility of geometric isomers, specifically cis and trans (or E/Z) conformers. For secondary amides such as this compound, the trans conformation, where the bulky substituents on the carbonyl carbon and the nitrogen atom are on opposite sides of the C-N bond, is overwhelmingly favored due to lower steric hindrance. The cis conformation would force the benzoyl group and the benzyloxyphenyl group into close proximity, creating significant steric strain.

While this compound is an achiral molecule, the synthesis of its analogues could introduce stereocenters. For instance, substitution on the benzylic carbon or the inclusion of chiral moieties on either aromatic ring would result in enantiomers or diastereomers. In such cases, stereoselective synthesis or chiral resolution would be required to isolate specific stereoisomers.

Spectroscopic Characterization Techniques for Novel this compound Derivatives in Academic Research

The elucidation of the structure of novel benzamide derivatives like this compound relies on a combination of modern spectroscopic techniques. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the identity and purity of the synthesized compounds. orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each type of proton. The amide proton (N-H) typically appears as a broad singlet in the downfield region (around 8-9 ppm). The aromatic protons on the benzoyl and benzyloxyphenyl rings would resonate in the range of 6.9-7.9 ppm, with specific splitting patterns determined by their substitution. The two benzylic protons (-CH₂-) adjacent to the ether oxygen would appear as a characteristic singlet around 5.0 ppm. orientjchem.org

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The carbonyl carbon (C=O) of the amide is particularly diagnostic, appearing significantly downfield (around 165-168 ppm). rsc.org The carbons of the aromatic rings and the benzylic carbon would have chemical shifts in the regions of 115-158 ppm and ~70 ppm, respectively. rsc.org

Interactive Table 1: Predicted NMR Data for this compound

Analysis Signal Predicted Chemical Shift (ppm) Notes
¹H NMR Amide (N-H)~8.5 (broad singlet)Chemical shift can be solvent dependent.
Aromatic (Ar-H)6.9 - 7.9 (multiplets)Complex signals from both phenyl rings.
Benzylic (-CH₂-)~5.1 (singlet)Protons on the carbon linking the ether oxygen and phenyl group.
¹³C NMR Carbonyl (C=O)~166Diagnostic for the amide functional group. rsc.org
Aromatic (Ar-C)115 - 158Multiple signals for substituted and unsubstituted carbons.
Benzylic (-CH₂-)~70Characteristic shift for benzylic ether carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key vibrational bands would be:

N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹.

C=O Stretch (Amide I): A very strong and sharp absorption band typically found between 1640-1680 cm⁻¹. This is one of the most characteristic peaks in the spectrum of an amide. researchgate.net

N-H Bend / C-N Stretch (Amide II): A strong band located around 1530-1550 cm⁻¹. rsc.org

C-O-C Stretch: A strong absorption in the 1220-1250 cm⁻¹ region, indicative of the aryl ether linkage. orientjchem.org

Interactive Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
AmideN-H Stretch~3300Medium-Strong
AmideC=O Stretch (Amide I)1640 - 1680Strong
AmideN-H Bend (Amide II)1530 - 1550Strong
EtherC-O-C Asymmetric Stretch1220 - 1250Strong
AromaticC-H Stretch>3000Medium-Weak
AromaticC=C Stretch1450 - 1600Medium-Weak

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In electron ionization (EI) mode, this compound would produce a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern is highly predictable for benzamides. Key fragments would include:

Benzoyl cation (m/z 105): Formed by cleavage of the amide C-N bond, this is often the base peak. rsc.orgresearchgate.net

Phenyl cation (m/z 77): Resulting from the loss of a carbonyl group (CO) from the benzoyl cation. rsc.orgresearchgate.net

Tropylium ion (m/z 91): A very common fragment corresponding to the [C₇H₇]⁺ ion from the cleavage of the benzyl ether group. rsc.org

[M-91]⁺: Loss of the benzyl group.

[M-105]⁺: Loss of the benzoyl group.

These fragmentation pathways allow for the unambiguous confirmation of the different structural units within the molecule. acs.org

Interactive Table 3: Expected Mass Spectrometry Fragments for this compound

m/z Ion Structure Fragmentation Pathway
317[C₂₀H₁₇NO₂]⁺Molecular Ion (M⁺)
226[C₁₃H₁₀NO₂]⁺M - C₇H₇ (Loss of benzyl group)
212[C₁₄H₁₄NO]⁺M - C₆H₅CO (Loss of benzoyl group)
105[C₇H₅O]⁺Benzoyl cation (cleavage of amide C-N bond)
91[C₇H₇]⁺Tropylium ion (from benzyl group)
77[C₆H₅]⁺Phenyl cation (from benzoyl cation - CO)

Pharmacological Target Identification and Molecular Mechanisms of Action for N 4 Benzyloxy Phenyl Benzamide Analogues

Elucidation of Ligand-Protein Binding Interactions

Active Site Binding Modes and Key Residue Interactions

The efficacy of N-[4-(benzyloxy)phenyl]benzamide analogues as enzyme inhibitors is fundamentally determined by their binding interactions within the active site of their target proteins.

For kinase inhibitors, including those targeting JAKs, the N-phenylbenzamide linker often serves as a scaffold to position functional groups that interact with key residues in the ATP-binding pocket. scirp.org These interactions can include hydrogen bonds with the hinge region of the kinase and van der Waals interactions with hydrophobic pockets. nih.govresearchgate.net Molecular docking and dynamics studies on N-phenylbenzamide derivatives have shown that they can effectively occupy the kinase active site, with binding energies comparable to known inhibitors. scirp.org

In the context of PARP-1 inhibition, benzamide-based inhibitors mimic the nicotinamide (B372718) portion of NAD+ and form crucial hydrogen bonds with residues such as Gly863 and Ser904 in the catalytic domain. nih.gov The phenyl ring of the benzamide (B126) can engage in pi-stacking interactions with Tyr907, further stabilizing the inhibitor-protein complex. nih.gov

For ACC inhibitors based on the 4-phenoxy-phenyl isoxazole (B147169) scaffold, molecular docking has revealed key hydrogen bonding interactions with the carboxyltransferase (CT) domain of the enzyme. nih.gov For example, one potent inhibitor was found to form three hydrogen bonds with the CT domain, contributing to its high inhibitory activity. nih.gov

The study of reverse hydroxamate analogues of fosmidomycin, which also feature phenylalkyl substituents, highlights the diverse binding modes that can be adopted by inhibitors with similar cores. mdpi.com While some analogues utilize a specific subpocket within the active site, others achieve potent inhibition through different binding orientations, demonstrating the conformational flexibility of both the ligand and the protein active site. mdpi.com This underscores the importance of detailed structural analysis, such as X-ray crystallography, in elucidating the precise nature of ligand-protein interactions and guiding the rational design of more potent and selective inhibitors. mdpi.comnih.govchemrxiv.org

Hydrogen Bonding Networks and Hydrophobic Interactions in Protein Complexes

The biological efficacy of this compound analogues is intrinsically linked to their ability to form stable complexes with protein targets. This binding is governed by a combination of hydrogen bonds and hydrophobic interactions, which dictate the specificity and affinity of the ligand for its receptor.

While crystal structures for the specific compound this compound in complex with a protein target are not publicly available, studies on closely related analogues provide significant insights into these interactions. For instance, research on 2-(4-(benzyloxy)-5-(hydroxyl)phenyl)benzothiazole derivatives, which are potent and selective monoamine oxidase B (MAO-B) inhibitors, highlights the importance of specific structural features in target engagement. The introduction of a hydroxyl group on the benzyloxy-phenyl ring suggests an enhanced potential for hydrogen bonding within the enzyme's active site. nih.gov

In a broader context, studies of various benzamide derivatives in complex with their protein targets consistently reveal the crucial role of the amide linker (-NHCO-). The nitrogen and oxygen atoms of the amide group are prime candidates for forming hydrogen bonds with amino acid residues in the protein's binding pocket. nih.gov For example, in the crystal structure of other aryl amides, N-H···O hydrogen bonds are fundamental to the formation of stable molecular assemblies. nih.gov

Furthermore, the aromatic rings inherent to the this compound scaffold, namely the benzoyl ring and the benzyloxy-phenyl moiety, are key participants in hydrophobic interactions. These interactions, including π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, are critical for anchoring the ligand within the binding site. The benzyloxy group itself can also engage in hydrophobic interactions, further stabilizing the protein-ligand complex. The orientation of these rings relative to each other and to the protein's hydrophobic pockets significantly influences binding affinity. nih.gov

Molecular Level Mechanistic Interpretations of this compound Biological Activity

The biological activity of this compound analogues is a direct consequence of the molecular interactions they establish with their protein targets. By binding to these targets, they can modulate their function, leading to a therapeutic effect.

A compelling example is the aforementioned 2-(4-(benzyloxy)-5-(hydroxyl)phenyl)benzothiazole derivatives, which have been identified as multifunctional agents for the potential treatment of Parkinson's disease. nih.gov Their primary mechanism of action is the selective inhibition of MAO-B, an enzyme responsible for the degradation of dopamine (B1211576). By inhibiting MAO-B, these compounds can increase dopamine levels in the brain, thereby alleviating the motor symptoms of Parkinson's disease. The inhibitory activity of these compounds is competitive and reversible, indicating that they bind to the active site of MAO-B and compete with the natural substrate. nih.gov

The structure-activity relationship (SAR) studies of these analogues have revealed that the 2-phenylbenzothiazole (B1203474) core is a key pharmacophore for MAO-B inhibition. The benzyloxy group at the 4-position of the phenyl ring and the hydroxyl group at the 5-position were found to be crucial for high inhibitory potency. One of the most potent compounds in this series, compound 3h , exhibited an IC50 value of 0.062 µM for MAO-B. nih.gov

Beyond MAO-B inhibition, these analogues have demonstrated additional neuroprotective effects, including antioxidant activity and the ability to chelate metal ions, which are also implicated in the pathology of Parkinson's disease. nih.gov This multifunctional activity suggests a complex mechanism where the compounds interact with multiple pathological pathways.

Another class of related compounds, N-(4-phenoxyphenyl)benzamide derivatives, have been developed as inhibitors of STE20/SPS1-related proline/alanine-rich kinase (SPAK). nih.gov These compounds block the WNK-OSR1/SPAK-NCC signaling cascade, which is involved in salt-sensitive hypertension. This indicates that the broader benzamide scaffold can be tailored to target different protein kinases, expanding the therapeutic potential of this chemical class.

The following table summarizes the inhibitory activities of representative 2-(4-(benzyloxy)-5-(hydroxyl)phenyl)benzothiazole analogues against MAO-A and MAO-B.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
3a > 1000.28 ± 0.03> 357
3b 45.3 ± 3.50.11 ± 0.01412
3c 18.7 ± 1.20.09 ± 0.01208
3h > 1000.062 ± 0.005> 1613
Rasagiline 4.85 ± 0.350.015 ± 0.001323
Safinamide 2.11 ± 0.150.021 ± 0.002100

Data sourced from a study on 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives. nih.gov

Structure Activity Relationship Sar and Lead Optimization Strategies for N 4 Benzyloxy Phenyl Benzamide Scaffolds

Systematic Elucidation of Structure-Activity Relationships

The biological activity of N-[4-(benzyloxy)phenyl]benzamide derivatives can be finely tuned by strategic modifications at three key positions: the benzyloxy moiety, the central benzamide (B126) core, and the linker connecting the two phenyl rings.

The benzyloxy group plays a significant role in molecular recognition and potency, often by occupying a hydrophobic pocket in the target protein. Research into monoamine oxidase (MAO) inhibitors has shown that the presence of a benzyloxy group can be a determining factor for selectivity towards the MAO-B isoform. researchgate.net This selectivity is attributed to the increased hydrophobicity conferred by the benzyloxy substituent, which is favorable for binding within the active site of MAO-B. researchgate.net

Further studies on 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives revealed that introducing substituents onto the benzyloxy ring generally enhances MAO-B inhibition. nih.gov The nature and position of these substituents are critical.

Electronic Effects : Electron-withdrawing groups on the benzyloxy ring appear to be more suitable for MAO-B inhibition. nih.gov

Halogenation : Halogen substitution is particularly favorable. Derivatives with a fluoro group show better MAO-B inhibition, whereas chloro-substituted analogs exhibit more potent MAO-A inhibition. nih.gov The position of the halogen is also crucial, with para-substitution on the benzyloxy phenyl ring leading to more potent MAO-B inhibition than meta- or ortho-substitution. nih.govnih.gov

Alkyl Groups : The introduction of alkyl substituents on the benzyloxy ring has been shown to be beneficial for improving in vitro antioxidant activity, another important characteristic for potential neuroprotective agents. nih.gov

Table 1: SAR of Benzyloxy Ring Substitutions on MAO Inhibition
Compound SeriesSubstituent on Benzyloxy RingPositionEffect on Activity/SelectivityReference
2-(4-(benzyloxy)...benzothiazolesNone (vs. substituted)-Lower MAO-B inhibition compared to substituted derivatives. nih.gov
2-(4-(benzyloxy)...benzothiazolesFluoroparaStronger MAO-B inhibition. nih.gov
2-(4-(benzyloxy)...benzothiazolesChloroparaMore potent MAO-A inhibition; stronger overall MAO-A/B inhibition than ortho/meta. nih.gov
General benzyloxy-bearing small moleculesElectron-withdrawing groups (e.g., halogens)paraMore favorable for MAO-B inhibition. nih.gov
2-(4-(benzyloxy)...benzothiazolesAlkyl groups-Improved in vitro antioxidant activity. nih.gov

Modifications to the N-phenylbenzamide portion of the molecule significantly influence biological activity by altering interactions with the target protein and modifying physicochemical properties. Studies on various targets have provided key insights.

For instance, in the development of anticancer agents, new imidazole-based N-phenylbenzamide derivatives were synthesized and evaluated for their cytotoxic effects. nih.gov This research highlights how complex heterocyclic substitutions on the benzamide ring can lead to potent bioactivity.

Table 2: Anticancer Activity of Imidazole-Based N-Phenylbenzamide Derivatives
DerivativeSubstitution on BenzamideSubstitution on N-phenyl ringCell LineIC₅₀ (µM)Reference
4e4,5-dicyano-1H-imidazol-2-yl4-fluoroMCF-77.5 nih.gov
4e4,5-dicyano-1H-imidazol-2-yl4-fluoroA5498.1 nih.gov
4f4,5-dicyano-1H-imidazol-2-yl4-chloroMCF-79.9 nih.gov
4f4,5-dicyano-1H-imidazol-2-yl4-chloroA54911.1 nih.gov

Similarly, research on N-substituted benzamides as histone deacetylase (HDAC) inhibitors has shown that substituents on the phenyl ring and the nature of the amide group are critical for activity. tandfonline.com Specifically, a 2-substituent on the phenyl ring can be crucial, while the presence of a chlorine atom or a nitro group on the same ring can significantly decrease antiproliferative activity. tandfonline.com In the context of acetyl-CoA carboxylase (ACC) inhibitors, analogs with a bulky phenylacetamide group on a related scaffold showed the strongest enzymatic inhibition, suggesting that the size and nature of the amide substituent are key determinants of potency. nih.gov

Stereochemistry can be a critical factor in the biological activity of benzamide derivatives. The planarity and rotational barriers of the amide bond, as well as the potential for chirality, can influence how a molecule fits into a binding site. For certain classes of benzamides, stereochemistry has been suggested to be more important for activity than other physicochemical properties like lipophilicity. mdpi.com

In the related class of N-(alkoxy)-N-(acyloxy)benzamides, electronic effects lead to a pyramidal sp3 configuration at the nitrogen atom, a significant stereochemical feature. orgsyn.org This pyramidalization, a departure from the typical planar amide, creates a specific three-dimensional shape that influences its interaction with nucleophiles. orgsyn.org While specific studies on stereoisomers of this compound are not widely reported, these findings underscore the potential importance of controlling the three-dimensional arrangement of the amide and its substituents for optimizing biological activity.

Rational Design Principles in the Development of this compound-Based Agents

Pharmacophore modeling is a cornerstone of rational drug design, defining the essential spatial arrangement of chemical features required for biological activity. For benzamide-based scaffolds, several pharmacophore models have been developed to guide the discovery of new inhibitors for various targets.

A common pharmacophore model for benzamide analogs includes a combination of hydrophobic regions and hydrogen bonding features. nih.gov For example, a model developed for negative allosteric modulators of neuronal nicotinic receptors featured three hydrophobic regions (HYD) and one hydrogen bond acceptor (HBA). nih.gov The two phenyl rings of the this compound scaffold can satisfy the hydrophobic requirements, while the carbonyl oxygen of the amide bond serves as a potent hydrogen bond acceptor.

Similarly, a five-featured pharmacophore model for benzamide-based FtsZ inhibitors consisted of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov The N-H group of the amide in the this compound scaffold can act as the hydrogen bond donor. The validation of these models through the successful identification of active compounds confirms their utility in designing novel agents with improved potency and selectivity. nih.gov

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry aimed at discovering novel intellectual property, improving compound properties, and overcoming development hurdles. In the context of the this compound framework, these techniques have been employed to explore new chemical space and enhance biological activity.

Scaffold Hopping: This strategy involves replacing the central core of a molecule with a structurally different but functionally equivalent scaffold. For derivatives of this compound, which have been investigated as inhibitors of enzymes like Bruton's tyrosine kinase (BTK), scaffold hopping has been a pivotal approach. For instance, the benzamide core can be replaced with other heterocyclic systems that maintain the crucial hydrogen bonding interactions with the target protein. The goal is to retain the key binding interactions—such as the orientation of the benzyloxy group and the phenyl ring—while altering the molecule's backbone to improve properties like solubility, metabolic stability, or patentability.

Bioisosteric Replacements: Bioisosteres are substituents or groups that possess similar physical or chemical properties, which produce broadly similar biological effects. This strategy has been widely applied to the this compound scaffold.

Ether Linkage: The benzyloxy ether oxygen is a critical feature for the activity of many compounds in this class. Bioisosteric replacement of this oxygen with other groups like sulfur (thioether) or an amino group can modulate the molecule's electronic properties and conformational flexibility.

Aromatic Rings: The peripheral phenyl rings are ripe for bioisosteric replacement. Introducing heteroatoms (e.g., replacing a CH group with a nitrogen atom to form a pyridine (B92270) ring) can alter solubility, introduce new hydrogen bonding capabilities, and block potential sites of metabolism. For example, replacing the benzoyl group with a heteroaromatic ring can significantly impact the compound's interaction with the target's active site.

Preclinical Lead Optimization Methodologies

Following the identification of a promising lead compound from the this compound series, preclinical lead optimization is undertaken to fine-tune its properties into a drug candidate suitable for clinical trials.

Iterative Design-Synthesis-Test Cycles

The optimization of leads based on the this compound scaffold follows a classic iterative cycle. This process is a cornerstone of modern drug discovery, allowing for the systematic refinement of a compound's structure to enhance its desired characteristics.

Design: Based on initial screening data and, if available, co-crystal structures with the target protein, medicinal chemists design a new set of analogs. Computational tools, such as molecular docking, are often used to predict how structural modifications might improve binding affinity or other parameters. For example, if initial data suggests a specific pocket in the target enzyme is unfilled, analogs with substituents at the corresponding position on the this compound scaffold will be designed.

Synthesis: The designed analogs are then produced through organic synthesis. The chemistry to modify the this compound core is generally robust, allowing for the creation of diverse libraries of compounds by varying the substituents on the phenyl rings.

Test: The newly synthesized compounds are subjected to a battery of in vitro and in vivo assays to determine their biological activity, selectivity, and pharmacokinetic properties. The data from these tests directly inform the next design cycle. A significant improvement in potency, for example, would lead to further exploration of the modification that caused it. Conversely, a loss of activity or the emergence of off-target effects would guide chemists away from certain structural changes. This cyclical process is repeated until a compound with an optimal balance of properties is identified.

Optimization of In Vitro Pharmacological Parameters

A crucial aspect of the iterative cycle is the careful optimization of various in vitro pharmacological parameters. The goal is to develop a compound that is not only potent but also possesses drug-like properties.

Potency: The primary objective is often to enhance the compound's potency against its intended target. This is typically measured as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). Structure-activity relationship studies guide this process. For instance, adding an electron-withdrawing group to one of the phenyl rings might increase potency by orders of magnitude.

Selectivity: It is vital that the drug candidate interacts selectively with its target and not with other related proteins, which could lead to off-target side effects. During optimization, compounds are screened against a panel of related kinases or receptors. Structural modifications are then made to enhance selectivity. For example, a substituent might be introduced that sterically hinders the binding to an off-target protein while being accommodated by the intended target.

Pharmacokinetics: The optimization phase also focuses on improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the lead compound. Key in vitro assays include:

Metabolic Stability: Compounds are incubated with liver microsomes or hepatocytes to assess their susceptibility to metabolism. If a compound is rapidly metabolized, its structure is modified to block the metabolic "soft spots." For example, if a phenyl ring is being hydroxylated, a fluorine atom might be introduced at that position to prevent it.

Solubility: Poor aqueous solubility can hinder a compound's absorption. Modifications to the this compound scaffold, such as the introduction of polar groups, can be made to improve this parameter.

Permeability: The ability of a compound to cross cell membranes is assessed using assays like the Caco-2 permeability assay.

The data gathered from these in vitro studies are compiled to build a comprehensive profile of each analog, allowing for a data-driven approach to selecting the most promising candidates for further development.

Computational Chemistry and in Silico Modeling in N 4 Benzyloxy Phenyl Benzamide Research

Molecular Docking Simulations for N-[4-(benzyloxy)phenyl]benzamide and its Analogues

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of this compound analogues, docking simulations have been crucial in elucidating their potential as inhibitors of various protein targets.

Prediction of Binding Poses and Interaction Energies

Molecular docking simulations are employed to predict the binding poses and estimate the binding affinity, often expressed as a docking score or interaction energy, of ligands within the active site of a target protein. For derivatives of the N-phenylbenzamide scaffold, these simulations have been instrumental in identifying key molecular interactions that are crucial for their biological activity.

For instance, in studies of N-phenylbenzamide derivatives as potential protein kinase inhibitors, molecular docking has been used to evaluate their binding against a panel of over 100 kinase receptors. indiamart.com The docking scores, benchmarked against known reference ligands, help in prioritizing compounds for further investigation. Similarly, in the exploration of new imidazole-based N-phenylbenzamide derivatives as anticancer agents, docking studies revealed that the most active compounds exhibited superior binding affinities toward the ABL1 kinase protein compared to the standard drug nilotinib (B1678881). Specifically, derivatives 4e and 4f showed binding affinities of -8.59 and -7.44 kcal/mol, respectively, which were significantly lower than that of nilotinib (-5.75 kcal/mol).

These docking studies not only provide a quantitative estimate of binding affinity but also a visual and chemical understanding of the interactions. They often reveal the formation of hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and key amino acid residues in the active site. For example, in the study of N-phenylbenzamides as potential antifungal agents targeting lanosterol (B1674476) 14α-demethylase, docking simulations highlighted the specific hydrogen bond and steric interactions contributing to the stability of the ligand-protein complex. cymitquimica.com

Below is a representative table illustrating the kind of data generated from molecular docking studies of N-phenylbenzamide analogues.

Compound/AnalogueTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
Derivative 4e ABL1 Kinase-8.59Not Specified
Derivative 4f ABL1 Kinase-7.44Not Specified
Nilotinib (Control) ABL1 Kinase-5.75Not Specified
Micafungin (Reference) Aspartic Proteinases-193.31 (Binding Energy)Asp32, Ser301 cymitquimica.com

This table is illustrative and based on data for analogues of this compound.

Target Protein-Ligand Complex Generation

A primary output of molecular docking is the generation of a three-dimensional model of the protein-ligand complex. This model is invaluable for visualizing the binding mode and understanding the structural basis of molecular recognition. For N-phenylbenzamide derivatives, these generated complexes have provided critical insights into their mechanism of action. indiamart.com

For example, in the investigation of N-phenylbenzamide derivatives as potential antibacterial agents targeting the Aminoglycoside-2″-phosphotransferase-IIa (APH(2″)-IIa) enzyme, the generation of the protein-ligand complex allowed researchers to observe the precise orientation of the inhibitors within the binding pocket. sigmaaldrich.com This visualization helps in rationalizing the observed biological activity and guiding the design of new analogues with improved potency and selectivity. The generated complexes from such studies serve as the starting point for more computationally intensive simulations, such as molecular dynamics. indiamart.com

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of protein-ligand complexes over time. These simulations are crucial for assessing the stability of the binding pose predicted by molecular docking and for understanding the flexibility of both the ligand and the protein.

Ligand Dynamics within Enzyme Active Sites

MD simulations allow researchers to observe the dynamic behavior of a ligand within the active site of an enzyme. This is particularly important for flexible molecules like this compound and its analogues. A study on N-phenylbenzamide derivatives as protein kinase inhibitors utilized MD simulations over periods of 2 and 20 nanoseconds to evaluate the stability of the docked complexes. indiamart.com The simulations can reveal whether the ligand remains stably bound in its initial predicted pose or if it undergoes significant conformational changes and reorientation.

For the active imidazole-based N-phenylbenzamide derivatives 4e and 4f , MD simulations showed that they formed stable complexes with the ABL1 kinase protein, reinforcing their potential as anticancer agents. The stability of these complexes over the simulation time is a strong indicator of a favorable binding interaction.

Protein-Ligand Conformational Changes

MD simulations are also powerful tools for studying the conformational changes that occur in both the protein and the ligand upon binding. These simulations can capture the induced-fit effects that are often not fully accounted for in rigid-receptor docking protocols. The binding of a ligand can trigger subtle or significant conformational shifts in the protein, which can be critical for its function and for the affinity of the ligand.

In the context of N-phenylbenzamide derivatives targeting protein kinases, MD simulations were used to calculate the MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) binding energies. indiamart.com This method provides a more accurate estimation of the binding free energy by averaging over a trajectory of conformations from the MD simulation, thus accounting for the dynamic nature of the protein-ligand interactions. The results of these simulations indicated that the designed N-phenylbenzamide scaffolds are promising for the development of new anticancer drugs. indiamart.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While a specific QSAR model for this compound was not found, studies on related benzamide (B126) derivatives illustrate the application of this methodology.

In a study focused on developing more potent anticancer agents, a QSAR model was established for a series of 11 benzylidene hydrazine (B178648) benzamide derivatives against a human lung cancer cell line. The resulting QSAR equation, with a high correlation coefficient (r = 0.921) and coefficient of determination (R² = 0.849), demonstrated a strong predictive ability. The equation derived was:

pIC₅₀ = 0.738 (± 0.217) LogS - 0.031 (± 0.007) rerank + 0.017 (± 0.016) MR - 1.359 (± 1.381)

This model indicates that the anticancer activity (pIC₅₀) is influenced by descriptors such as the logarithm of the aqueous solubility (LogS), a reranking score, and the molar refractivity (MR). Such QSAR models are invaluable for predicting the activity of newly designed compounds, thereby streamlining the drug discovery process by prioritizing the synthesis of the most promising candidates.

The application of these computational methodologies to the N-phenylbenzamide scaffold and its derivatives has been pivotal in advancing our understanding of their therapeutic potential. Although specific data for this compound is limited, the research on its analogues provides a robust blueprint for future in silico investigations of this specific compound.

Development of Predictive Models for this compound Derivatives

Predictive modeling in computational chemistry allows for the high-throughput screening of virtual compounds, saving significant time and resources. mdpi.com For derivatives of this compound, the development of such models is crucial for identifying candidates with desirable properties. These models are often built using machine learning algorithms like random forest, gradient boosting decision trees, and multi-layer perceptrons. mdpi.com

The process begins with the creation of a large dataset of compounds related to this compound. researchgate.net For each compound, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties of the molecules, such as their size, shape, lipophilicity, and electronic characteristics. By training machine learning algorithms on this dataset, it is possible to develop models that can predict the biological activity or properties of new, untested derivatives. mdpi.com For instance, a model could be trained to predict the inhibitory activity of a series of this compound derivatives against a specific biological target. The performance of these predictive models is often evaluated using metrics like the area under the curve (AUC) and balanced accuracy. nih.gov

A key aspect of developing robust predictive models is the selection of appropriate molecular descriptors. These can range from simple 2D descriptors to more complex 3D descriptors that capture the spatial arrangement of the molecule.

Table 1: Examples of Molecular Descriptors Used in Predictive Modeling

Descriptor ClassExample DescriptorsDescription
1D Descriptors Molecular Weight, Atom CountBasic counts of atoms and molecular mass.
2D Descriptors Topological Polar Surface Area (TPSA)A measure of the polar surface area, which is related to drug permeability.
SlogP_VSA2A descriptor related to lipophilicity and van der Waals surface area. mdpi.com
3D Descriptors Potential Energy of Electrostatic-3DDescribes the electrostatic potential of the molecule in 3D space. nih.gov

The ultimate goal is to create a model that can accurately forecast the properties of novel this compound derivatives, guiding synthetic efforts toward compounds with the highest potential for success.

Application of Statistical Methods (e.g., Hansch-Fujita Analysis)

Quantitative Structure-Activity Relationship (QSAR) studies are a fundamental component of computational drug design. The Hansch-Fujita analysis is a classic QSAR method that aims to establish a mathematical relationship between the biological activity of a series of compounds and their physicochemical properties.

For a series of this compound derivatives, a Hansch-Fujita equation would typically take the following form:

log(1/C) = k₁σ + k₂π + k₃Es + k₄

Where:

C is the concentration of the compound required to produce a specific biological effect.

σ represents the electronic effects of substituents (Hammett constant).

π represents the hydrophobic character of substituents.

Es represents the steric effects of substituents (Taft's steric parameter).

k₁, k₂, k₃, and k₄ are constants determined by regression analysis.

By analyzing the coefficients (k₁, k₂, k₃), researchers can deduce which properties are most influential for the biological activity of the this compound scaffold. For example, a large positive value for k₂ would suggest that increasing the hydrophobicity of the substituents enhances the biological activity. This information is invaluable for the rational design of more potent analogues. While modern drug discovery often employs more complex machine learning models, the principles of Hansch-Fujita analysis remain relevant for interpreting the structure-activity relationships of compounds like this compound.

In Silico ADMET Predictions and Pharmacokinetic Profiling relevant to research

The assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in the early stages of drug discovery. In silico ADMET prediction tools offer a rapid and cost-effective means of evaluating these properties for compounds such as this compound. mdpi.com

Absorption and Distribution Predictive Modeling

Computational models can predict the gastrointestinal absorption of this compound and its derivatives based on their physicochemical properties. pharmacophorejournal.com Lipinski's "Rule of Five" is a commonly used guideline to assess the druglikeness of a compound and its potential for good oral absorption. nih.gov These rules evaluate properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

Beyond simple rules, more sophisticated models can predict the permeability of a compound across intestinal cell layers. The bioavailability of a compound can also be estimated using in silico methods. mdpi.com For instance, the SwissADME service can generate a bioavailability radar for a molecule, providing a visual representation of its druglikeness. mdpi.com

Table 2: In Silico ADMET Predictions for a Hypothetical this compound Derivative

PropertyPredicted ValueImplication
Molecular Weight < 500 g/mol Favorable for absorption.
logP < 5Optimal lipophilicity for permeability.
H-bond Donors < 5Good membrane permeability.
H-bond Acceptors < 10Good membrane permeability.
Gastrointestinal Absorption HighLikely to be well-absorbed from the gut.
Blood-Brain Barrier Permeant Yes/NoIndicates potential for CNS activity.

Computational Approaches to Blood-Brain Barrier Permeability

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). nih.gov Conversely, for peripherally acting drugs, minimal BBB penetration is desired to avoid CNS side effects. Computational models play a significant role in predicting the BBB permeability of compounds like this compound. eurekaselect.com

One of the most common descriptors for BBB permeability is logBB, which is the logarithm of the ratio of the drug concentration in the brain to that in the blood. nih.gov Predictive models for logBB are often developed using regression analysis or machine learning techniques, incorporating various molecular descriptors such as lipophilicity, molecular size, and polar surface area. nih.govnih.gov It is generally accepted that a logBB greater than 0.3 is optimal for BBB permeability. nih.gov

Another important parameter is the permeability-surface area product (PS), which can be determined through methods like in situ brain perfusion and then used to build predictive models. Advanced computational methods also consider the role of efflux transporters like P-glycoprotein, which can actively pump drugs out of the brain, thereby limiting their CNS exposure. nih.gov For this compound research, these predictive models are essential for tailoring derivatives to either penetrate or avoid the CNS, depending on the therapeutic goal.

Virtual Screening Techniques for Identifying Novel this compound-like Scaffolds

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach can be used to discover novel scaffolds that are structurally similar to this compound or that mimic its key interactions with a biological target.

There are two main types of virtual screening:

Structure-based virtual screening: This method requires the 3D structure of the target protein. Compounds from a database are "docked" into the binding site of the target, and their binding affinity is scored. This approach was successfully used to identify N-(4-(Benzyloxy)-phenyl)-sulfonamide derivatives as novel antagonists of the human androgen receptor. nih.gov

Ligand-based virtual screening: This method is used when the structure of the target is unknown. It relies on the knowledge of other molecules that bind to the target. A model, or pharmacophore, is built based on the common structural features of known active compounds. This pharmacophore is then used to search for other molecules with similar features. nih.gov

Pharmacophore-based virtual screening has been successfully applied to identify novel benzamide derivatives as HBV capsid assembly modulators. nih.gov A similar strategy could be employed to find new scaffolds with this compound-like properties. The hits from virtual screening are then typically subjected to further in vitro and in vivo testing to validate their activity.

Investigational Biological Activities and Therapeutic Research Applications of N 4 Benzyloxy Phenyl Benzamide and Its Derivatives

Anti-Microbial Agent Development

The rising threat of antimicrobial resistance has spurred the search for new and effective treatments. Derivatives of N-[4-(benzyloxy)phenyl]benzamide have demonstrated promising activity against a range of microbial pathogens, including bacteria, fungi, and parasites.

Anti-Tubercular Activity against Mycobacterium tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health issue, necessitating the development of new drug candidates. nih.gov In this context, a series of 27 N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which are derivatives of the core this compound structure, were synthesized and evaluated for their ability to inhibit the H37Rv strain of M. tuberculosis. nih.gov

Two of these compounds demonstrated noteworthy minimum inhibitory concentrations (MICs) that were comparable to the first-line anti-TB drug, isoniazid. nih.gov Importantly, these promising compounds exhibited selectivity for the bacillus, showing no significant impact on the viability of Vero and HepG2 cells, which suggests a favorable preliminary safety profile. nih.gov Further investigations into the chemical stability, permeability, and metabolic stability of these molecular hits indicated their potential for optimization into viable drug candidates for the treatment of tuberculosis. nih.gov Another study highlighted the immunomodulatory activity of 4-(Benzyloxy)phenol (4-BOP), a related compound, which facilitates the clearance of mycobacteria within human macrophages. nih.gov This is achieved by promoting the production of the anti-inflammatory cytokine IL-35, which in turn activates a signaling pathway (JAK1/STAT3) that enhances the fusion of phagosomes and lysosomes, a critical step in eliminating intracellular bacteria. nih.gov

Broad-Spectrum Anti-Bacterial and Anti-Fungal Research

Research has also explored the broader antimicrobial potential of this compound derivatives against various bacteria and fungi. A study focused on the synthesis and microbiological evaluation of N-(2-hydroxy-4-substitutedphenyl)benzamides, which are considered potential metabolites of antimicrobially active benzoxazoles. nih.gov

These compounds were tested against a panel of microbes including three Gram-positive bacteria, two Gram-negative bacteria, and the fungus Candida albicans. nih.gov Notably, some of the synthesized compounds were found to be active against the Gram-negative bacterium Pseudomonas aeruginosa with a MIC value of 12.5 µg/ml. nih.gov Many of the compounds also displayed antibacterial activity against the Gram-positive bacterium Staphylococcus aureus at a MIC value of 25 µg/ml. nih.gov In terms of antifungal activity, one specific derivative showed superior efficacy against C. albicans compared to the other tested compounds. nih.gov

Anti-Parasitic Research (e.g., Trypanosoma brucei)

Human African trypanosomiasis (HAT), or sleeping sickness, is a devastating parasitic disease caused by Trypanosoma brucei. nih.gov This disease is fatal if left untreated, and current therapeutic options are limited in both their effectiveness and safety. nih.gov The search for new treatments has led researchers to investigate novel chemical entities, including derivatives of this compound.

Phosphodiesterases (PDEs) are crucial enzymes that regulate signaling pathways in both humans and parasites. nih.gov Trypanosoma brucei possesses five cAMP-specific PDEs, with the TbrPDEB family being essential for parasite survival. nih.gov The simultaneous knockdown of TbrPDEB1 and TbrPDEB2 has been shown to be lethal to the parasites. nih.gov This has made these enzymes an attractive target for drug development. Research in this area has led to the synthesis of compounds like 3-(benzyloxy)-N-(3,5-dichloropyridin-4-yl)-4-methoxybenzamide, a derivative of the core benzamide (B126) structure, as potential inhibitors of these vital parasitic enzymes. nih.gov The strategy involves using existing knowledge of drugs that can cross the blood-brain barrier, a critical feature for treating the neurological stage of HAT, to design parasite-specific therapeutics. nih.gov

Oncology Research and Anti-Cancer Potential

The this compound scaffold has also been extensively investigated for its potential in cancer therapy. These efforts have primarily focused on targeting specific enzymes involved in cancer cell survival and proliferation.

PARP-1 Targeted Anticancer Strategies

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway. nih.gov It plays a crucial role in repairing single-strand DNA breaks. researchgate.net Inhibiting PARP-1 in cancer cells that already have defects in other DNA repair pathways, such as those with BRCA1/2 mutations, can lead to a synthetic lethal effect, where the combination of deficiencies results in cell death. researchgate.net This makes PARP-1 a highly promising target for cancer therapy. nih.govresearchgate.net

Several PARP-1 inhibitors have been approved for treating various cancers, and research is ongoing to develop new and more effective inhibitors. nih.gov Benzamide derivatives have emerged as a significant class of PARP-1 inhibitors. nih.gov The development of these inhibitors often involves optimizing the structure of a lead compound to enhance its potency and selectivity. nih.gov Molecular docking studies are frequently employed to understand how these compounds bind to the catalytic pocket of PARP-1, often through multiple hydrogen bond interactions. nih.gov

Antiproliferative Investigations in Cancer Cell Lines

A number of studies have demonstrated the antiproliferative activity of this compound derivatives against various cancer cell lines. In one such study, a series of novel benzamide derivatives were designed and synthesized. nih.gov These compounds were then screened for their ability to inhibit the growth of human colorectal cancer cells (HCT116, DLD-1, and SW480) and normal human colonic epithelial cells (NCM460). nih.gov

One particular derivative, compound 13f , exhibited potent anticancer activity against HCT116 and DLD-1 cells, with IC50 values of 0.30 µM and 2.83 µM, respectively. nih.gov This compound also showed significant selectivity, being more toxic to cancer cells than to normal cells. nih.gov Further mechanistic studies revealed that 13f could induce cell cycle arrest at the G2/M phase, lead to the accumulation of DNA double-strand breaks, reduce the mitochondrial membrane potential, and ultimately trigger apoptosis in HCT116 cells. nih.gov The compound also demonstrated a strong inhibitory effect on PARP-1, with an IC50 value of 0.25 nM. nih.gov

Another study focused on new imidazole-based N-phenylbenzamide derivatives. nih.gov These compounds were evaluated for their cytotoxic potential against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.gov Two derivatives, 4e and 4f , showed good activity with IC50 values ranging from 7.5 to 11.1 µM. nih.gov Computational studies, including molecular docking and molecular dynamic simulations, provided insights into the binding affinity of these active derivatives to their target protein, ABL1 kinase. nih.gov

Table 1: Antiproliferative Activity of Benzamide Derivatives

Kinase Inhibition in Cancer-Related Pathways

The benzamide scaffold is a key feature in the design of molecules targeting critical enzymes in cell signaling, such as kinases. Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology. Research into N-phenylbenzamide derivatives has identified promising candidates for anticancer agents through their ability to inhibit specific kinases involved in cancer progression.

An efficient, one-pot, three-component reaction has been used to synthesize a series of imidazole-based N-phenylbenzamide derivatives. nih.gov These compounds were evaluated for their cytotoxic potential against several human cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancer cells. nih.gov Among the synthesized compounds, derivatives 4e and 4f demonstrated significant activity, with IC₅₀ values ranging from 7.5 to 11.1 μM. nih.gov

Computational studies, including molecular docking, were conducted to understand the interaction between these active derivatives and their target protein. nih.gov The results indicated that compounds 4e and 4f exhibited strong binding affinities toward the ABL1 kinase protein, with binding energies of -8.59 and -7.44 kcal/mol, respectively, which were superior to the control drug, nilotinib (B1678881) (-5.75 kcal/mol). nih.gov Further molecular dynamic simulations suggested that these derivatives form stable complexes with the ABL1 kinase, reinforcing their potential for development as anticancer agents. nih.gov

Table 1: Cytotoxic Activity (IC₅₀ in μM) of Imidazole-Based N-Phenylbenzamide Derivatives

Compound Lung Cancer (A549) Cervical Cancer (HeLa) Breast Cancer (MCF-7)
4f 7.5 9.3 8.9
4e 11.1 10.2 9.8

Data sourced from computational and cytotoxic evaluation of novel N-phenylbenzamide derivatives. nih.gov

Other Emerging Biological Activities and Research Directions

Beyond oncology and neurodegeneration, analogues and derivatives of this compound are being explored for other valuable biological activities.

Oxidative stress is implicated in a wide range of diseases. Compounds with antioxidant properties can neutralize harmful free radicals, offering protective effects. N-Phenylbenzamide and its derivatives have been shown to possess antioxidant capabilities. ontosight.ai In one study, a series of N-benzylbenzamide derivatives with hydroxyl groups were synthesized, and some were found to be potent antioxidants. researchgate.net Notably, one such compound was reported to be more effective than the well-known antioxidants vitamin C and TBHQ. researchgate.net This suggests that the benzamide scaffold could be a promising starting point for developing novel antioxidants.

The pyrazine (B50134) ring, a six-membered heterocycle, is relatively underexplored in crop protection. nih.gov In an effort to discover new insecticidal leads, a series of N-(5-phenylpyrazin-2-yl)-benzamide derivatives were synthesized and evaluated. nih.gov These compounds were found to be active specifically against lepidopteran pests. nih.gov

Detailed symptomology studies on the diamondback moth (Plutella xylostella) and the Egyptian cotton leafworm (Spodoptera littoralis) revealed that these benzamide derivatives act as insect growth modulators. nih.gov Specifically, they interfere with chitin (B13524) biosynthesis, leading to severe abnormalities in the cuticle and subsequent larval mortality. nih.gov Compound 3q showed strong potency against both pest species, while analog 3i was particularly effective against S. littoralis. nih.gov Genetic studies in P. xylostella further confirmed this mode of action, linking resistance to compound 3q to the Chitin Synthase 1 gene. nih.gov

Table 2: Activity of N-(5-phenylpyrazin-2-yl)-benzamide Derivatives on Lepidopteran Pests

Compound Target Pest Observed Effect
3q P. xylostella, S. littoralis Strong potency, causes impaired cuticular structure and larval death.
3i S. littoralis High potency, causes impaired cuticular structure and larval death.

Data sourced from a study on the elucidation of the mode of action of novel benzamide derivatives. nih.gov

Modulation of Signaling Pathways (e.g., WNT/β-catenin signaling)

Extensive literature searches did not yield specific studies investigating the direct modulation of the WNT/β-catenin signaling pathway by the chemical compound this compound. However, the broader class of N-phenylbenzamide derivatives, to which this compound belongs, has been the subject of research as potential modulators of this critical signaling cascade. The WNT/β-catenin pathway plays a crucial role in embryonic development, cell proliferation, and tissue homeostasis, and its aberrant activation is a hallmark of various cancers. nih.govnih.gov

The core structure of N-phenylbenzamide has served as a scaffold for the design and synthesis of various inhibitors targeting different components of the WNT/β-catenin pathway. Research in this area has focused on developing small molecules that can interfere with the protein-protein interactions essential for signal transduction, thereby inhibiting cancer cell growth. nih.gov For instance, derivatives of N-phenylbenzamide have been explored for their potential to disrupt the interaction between β-catenin and its transcriptional co-activators, a key step in the activation of WNT target genes.

While no direct evidence links this compound to WNT/β-catenin signaling, studies on analogous structures provide a rationale for potential investigation. For example, research on other benzamide derivatives has demonstrated their ability to inhibit the WNT pathway. One study reported the discovery of N-((5-chloro-8-hydroxyquinolin-7-yl) (4-(diethylamino)phenyl)-methyl)butyramide (CBA-1), a carboxamide-substituted benzhydryl amine, as an inhibitor of Wnt signaling through epigenetic mechanisms.

Furthermore, a class of N-(heterocyclylphenyl)benzenesulfonamides has been synthesized and shown to act as inhibitors of the β-catenin signaling pathway. These compounds demonstrated significant inhibition of luciferase activity in reporter assays and were found to abrogate the association between β-catenin and T-cell factor 4 (Tcf-4). Although structurally different from this compound, these findings highlight the potential of the broader chemical space around the N-phenylamide core to yield WNT pathway modulators.

It is important to note that the biological activities of a specific compound cannot be inferred solely from its structural class. Direct experimental evaluation of this compound is necessary to determine its effects, if any, on the WNT/β-catenin signaling pathway.

Q & A

Q. What are the standard synthetic routes for preparing N-[4-(benzyloxy)phenyl]benzamide, and how can reaction conditions be optimized for high yields?

Methodological Answer:

  • Key Steps :
    • Core Synthesis : React 4-(benzyloxy)aniline with benzoyl chloride in the presence of a base (e.g., sodium carbonate) in dichloromethane (DCM) under ice-cooling .
    • Workup : Neutralize excess acid with aqueous sodium bicarbonate, followed by extraction with DCM and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Optimization Strategies :
    • Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of benzoyl chloride.
    • Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/ethyl acetate) to avoid over-acylation .
    • Scale-up adjustments: Maintain stoichiometric ratios and control exothermic reactions during benzoyl chloride addition .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

  • Primary Techniques :
    • ¹H/¹³C NMR : Confirm aromatic substitution patterns (e.g., benzyloxy proton signals at δ 5.0–5.2 ppm; amide carbonyl at ~168 ppm) .
    • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 318.1364 for C₂₀H₁₇NO₂) .
    • FTIR : Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹; benzyl ether C-O at ~1250 cm⁻¹) .
  • Data Interpretation :
    • Compare experimental spectra with computational predictions (e.g., DFT-optimized structures) to resolve ambiguities in substitution patterns .

Q. What safety protocols are essential when handling this compound and its intermediates?

Methodological Answer:

  • Hazard Mitigation :
    • Mutagenicity : Ames II testing indicates low mutagenic risk, but PPE (gloves, lab coat, goggles) and fume hoods are mandatory .
    • Decomposition : Store at –20°C in amber vials to prevent thermal/photo-degradation (evidenced by DSC exotherms at >100°C) .
    • Waste Disposal : Quench excess benzoyl chloride with ice-cold sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

Methodological Answer:

  • In Silico Workflow :
    • Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., bacterial enzymes). Focus on substituent effects at the benzyloxy group .
    • QSAR Modeling : Correlate Hammett σ values of substituents with antimicrobial IC₅₀ data to prioritize electron-withdrawing groups (e.g., –CF₃) .
    • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify persistent hydrogen bonds (e.g., amide–active site interactions) .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer:

  • Case Study : If in vitro assays show potent antibacterial activity (MIC ≤2 µg/mL) but in vivo efficacy is poor:
    • Pharmacokinetic Analysis : Measure plasma half-life (e.g., LC-MS/MS) to identify rapid clearance due to glucuronidation .
    • Metabolite Profiling : Incubate with liver microsomes to detect inactive metabolites (e.g., O-debenzylation) .
    • Formulation Adjustments : Encapsulate in PEGylated liposomes to enhance bioavailability and target tissue accumulation .

Q. What strategies are effective in resolving low regioselectivity during electrophilic substitution reactions of this compound?

Methodological Answer:

  • Experimental Design :
    • Directing Groups : Introduce temporary –B(OH)₂ via Miyaura borylation to direct electrophiles to the para position of the benzamide .
    • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and favor ortho/para ratios >4:1 .
    • Catalysis : Employ Cu(I)-catalyzed C–H activation for meta-selective nitration (e.g., using AcONO₂) .

Q. How can discrepancies in crystallographic data and DFT-optimized structures be reconciled?

Methodological Answer:

  • Structural Validation :
    • X-ray Diffraction : Compare experimental bond lengths (e.g., C–N amide: 1.33 Å) with DFT (B3LYP/6-311+G(d,p)) .
    • Torsional Angles : Analyze deviations in benzyloxy dihedral angles (e.g., crystal packing vs. gas-phase optimization) using Mercury software .
    • Energy Minimization : Apply periodic boundary conditions in DFT to simulate crystal lattice effects .

Q. What mechanistic insights explain the compound’s dual antibacterial and anticancer activities?

Methodological Answer:

  • Mode of Action :
    • Antibacterial : Disrupts bacterial membrane integrity (confirmed by SYTOX Green uptake assays) and inhibits DNA gyrase (IC₅₀ = 1.8 µM) .
    • Anticancer : Induces apoptosis via caspase-3 activation (flow cytometry) and inhibits tubulin polymerization (IC₅₀ = 4.2 µM) .
    • Selectivity : Structure-activity relationship (SAR) studies show that –OCH₃ at the benzyloxy group enhances cancer cell selectivity (HeLa vs. HEK293) .

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